molecular formula C10H8N4S2 B2592209 4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzonitrile CAS No. 299921-59-8

4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzonitrile

Cat. No. B2592209
CAS RN: 299921-59-8
M. Wt: 248.32
InChI Key: CVKQYFVIIWAGRP-UHFFFAOYSA-N
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Description

“4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzonitrile” is a chemical compound with the empirical formula C10H8N4S2 . It has been studied for its urease inhibitory activities .


Synthesis Analysis

The compound is synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .


Molecular Structure Analysis

The molecular weight of the compound is 248.33 . More detailed structural analysis would require specific spectroscopic data or crystallographic studies.


Chemical Reactions Analysis

The compound is part of a series of derivatives that have been evaluated for their urease inhibitor activities . The exact chemical reactions involving this compound would depend on the specific conditions and reactants present.


Physical And Chemical Properties Analysis

The compound is a solid . Detailed physical and chemical properties such as melting point, boiling point, and solubility would require specific experimental measurements.

Scientific Research Applications

Mechanism of Action

The compound has been found to inhibit the enzyme urease, which is essential for the survival of certain bacteria . The exact mechanism of action at the molecular level would require further study.

properties

IUPAC Name

4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4S2/c11-5-7-1-3-8(4-2-7)6-15-10-14-13-9(12)16-10/h1-4H,6H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKQYFVIIWAGRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(S2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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